molecular formula C16H15N5O7S2 B1668832 Cefixime CAS No. 79350-37-1

Cefixime

Cat. No. B1668832
CAS RN: 79350-37-1
M. Wt: 453.5 g/mol
InChI Key: OKBVVJOGVLARMR-VINNURBNSA-N
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Description

Cefixime is an antibiotic used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics and works by killing bacteria or preventing their growth .


Synthesis Analysis

Cefixime’s synthesis involves the formulation of ternary inclusion complexes utilizing hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), in conjunction with N-methyl-D-glucaminet (MG) . Another study discusses the synthesis of core-shell magnetic molecularly imprinted polymers (MMIPs) for the adsorption of Cefixime .


Molecular Structure Analysis

Cefixime has a molecular formula of C16H15N5O7S2 and a molecular weight of 453.45 . Its structure was evaluated through various analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), Powder X-ray Diffractometry (XRD), and Scanning Electron Microscopy (SEM) .


Chemical Reactions Analysis

Cefixime’s chemical reactions have been studied in various contexts. One study developed methods for the determination of Cefixime based on an oxidative coupling reaction with thiamine hydrochloride . Another study used an ion-pair reaction with bromophenol blue for the spectrophotometric determination of Cefixime .


Physical And Chemical Properties Analysis

Cefixime has a molecular weight of 453.45 and is soluble in water . It is stable under normal temperatures and pressures .

Safety And Hazards

Cefixime may cause an allergic skin reaction and breathing difficulties if inhaled . It is not classified as hazardous but may cause slight transient irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling Cefixime .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O7S2/c1-2-6-4-29-14-10(13(25)21(14)11(6)15(26)27)19-12(24)9(20-28-3-8(22)23)7-5-30-16(17)18-7/h2,5,10,14H,1,3-4H2,(H2,17,18)(H,19,24)(H,22,23)(H,26,27)/b20-9-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBVVJOGVLARMR-QSWIMTSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022754
Record name Cefixime
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Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefixime
Source Human Metabolome Database (HMDB)
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Solubility

1.04e-01 g/L
Record name Cefixime
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Record name Cefixime
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Mechanism of Action

Like all beta-lactam antibiotics, cefixime binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefixime interferes with an autolysin inhibitor.
Record name Cefixime
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Product Name

Cefixime

CAS RN

79350-37-1
Record name Cefixime
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Record name Cefixime [USAN:USP:INN:BAN:JAN]
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Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-, (6R,7R)
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Record name CEFIXIME ANHYDROUS
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Record name Cefixime
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218-225 °C, 218 - 225 °C
Record name Cefixime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Cefixime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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